Chidamide

描述

Chidamide is a novel histone deacetylase inhibitor belonging to the benzamide class. It is known for its antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity . This compound is currently under clinical development for various cancer indications and has shown significant potential in both in vitro and in vivo studies .

作用机制

生化分析

Biochemical Properties

Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, this compound increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, this compound enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . This compound also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low-dose this compound has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of this compound have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . This compound also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . This compound is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with histone deacetylases and other biomolecules. This compound modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .

准备方法

化学反应分析

科学研究应用

西达本胺在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。

化学: 在化学领域,西达本胺用作组蛋白去乙酰化酶抑制剂,以研究基因表达的表观遗传调控 .

生物学: 在生物学领域,西达本胺用于研究组蛋白去乙酰化酶在细胞分化和增殖中的作用 .

医学: 在医学领域,西达本胺正在开发用于治疗各种癌症,包括复发或难治性外周T细胞淋巴瘤以及激素受体阳性、HER2阴性的晚期乳腺癌 . 它还显示出在提高难治性或复发性急性髓系白血病细胞对蒽环类药物敏感性方面的潜力 .

相似化合物的比较

西达本胺在组蛋白去乙酰化酶抑制剂中是独一无二的,因为它对特定组蛋白去乙酰化酶亚型(HDAC1、HDAC2、HDAC3 和 HDAC10)具有选择性 . 这种选择性使西达本胺能够有效地靶向癌细胞,同时最大限度地减少对正常细胞的影响 .

类似化合物:

伏立诺他: 另一种用于治疗皮肤T细胞淋巴瘤的组蛋白去乙酰化酶抑制剂。

罗米地辛: 一种用于治疗外周T细胞淋巴瘤的组蛋白去乙酰化酶抑制剂。

帕诺比诺司他: 一种与其他药物联用用于治疗多发性骨髓瘤的组蛋白去乙酰化酶抑制剂。

西达本胺独特的选择性和广泛的抗肿瘤活性使其成为癌症治疗的有希望的候选药物,无论是作为单一药物还是与其他治疗方法联合使用 .

属性

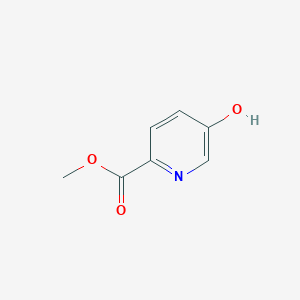

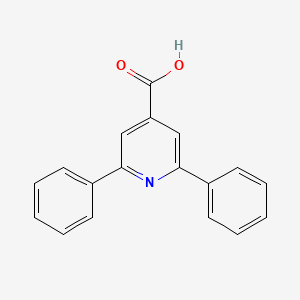

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348099 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883690-47-8 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chidamide?

A1: this compound is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, this compound increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]

Q2: How does this compound impact specific signaling pathways in cancer cells?

A2: this compound has been shown to influence several crucial signaling pathways, including:

- JAK2/STAT3: this compound upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []

- PI3K/AKT: this compound suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []

- MAPK: this compound regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []

Q3: this compound demonstrates synergistic effects with other drugs. How does this synergy manifest?

A3: this compound exhibits synergistic antitumor activity when combined with various drugs, including:

- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), this compound counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []

- Lenalidomide: In DLBCL, this compound overcomes lenalidomide resistance by targeting BCL6, a determinant of this compound sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to this compound. []

- Oxaliplatin: In Colorectal Cancer (CRC), this compound enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []

Q4: What is the molecular formula and weight of this compound?

A4: The provided research papers do not explicitly mention the molecular formula and weight of this compound. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.

Q5: Are there studies investigating the stability of this compound under various conditions?

A5: While the research papers highlight this compound's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.

Q6: How does modifying the structure of this compound affect its activity?

A6: The provided papers do not delve into specific SAR studies involving structural modifications of this compound. This area remains open for further research.

Q7: What are the known pharmacokinetic properties of this compound?

A7: this compound exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []

Q8: What safety regulations govern the use of this compound?

A8: The provided papers mainly focus on this compound's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.

Q9: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?

A9: this compound has demonstrated efficacy against various cancer cell lines in preclinical studies, including:

- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]

- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]

- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]

- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]

Q10: What are the primary mechanisms of resistance to this compound observed in preclinical studies?

A10: One identified mechanism of resistance to this compound involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to this compound was associated with inhibited HDAC1 degradation and increased HDAC activity. []

Q11: What are the common adverse events associated with this compound in clinical trials?

A11: The most common adverse events reported in clinical trials investigating this compound are primarily hematological, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)